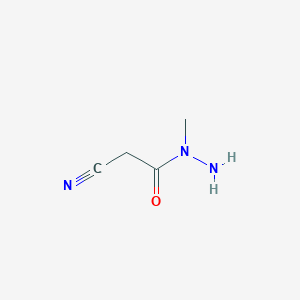

2-cyano-N-methylacetohydrazide

Übersicht

Beschreibung

2-Cyano-N-methylacetohydrazide is a chemical compound that serves as a versatile precursor for the synthesis of various heterocyclic compounds. The compound is characterized by the presence of a cyano group (–CN) and a hydrazide moiety, which are reactive sites allowing for multiple chemical transformations. The cyano group, in particular, is a functional group known for its reactivity and is often involved in the formation of carbon-nitrogen bonds, leading to the creation of heterocycles.

Synthesis Analysis

The synthesis of this compound derivatives is typically achieved through the reaction of cyanoacetic acid hydrazide with various aldehydes, ketones, or other electrophilic reagents. For instance, the reaction of cyanoacetic acid hydrazide with 9-fluorenone leads to the formation of 2-cyano-N'-(9H-fluoren-9-ylidene)acetohydrazide . Similarly, condensation reactions with isatin or other carbonyl compounds yield various N-substituted acetohydrazide derivatives . These reactions are often performed under reflux conditions in suitable solvents like 1,4-dioxane.

Molecular Structure Analysis

The molecular structure of this compound derivatives has been elucidated using various spectroscopic techniques, including infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS). Additionally, single-crystal X-ray diffraction studies have provided detailed insights into the crystal structures of some derivatives, revealing trans configurations around the C=N double bonds and stabilization through hydrogen bonding and π-π interactions .

Chemical Reactions Analysis

This compound and its derivatives undergo a range of chemical reactions, leading to the formation of novel heterocyclic compounds. These reactions include heterocyclization with electrophilic reagents such as phenyl isothiocyanate, elemental sulfur, and various aldehydes to yield nitrogen heterocycles . The reactivity of the cyano and hydrazide groups facilitates the formation of annelated pyran heterocycles and spirooxoindoles, among others . The versatility of these compounds is further demonstrated by their ability to react with nucleophilic reagents, forming diverse heterocyclic structures .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound derivatives are closely related to their molecular structure. The presence of the cyano group contributes to the compound's polarity and reactivity, while the hydrazide moiety allows for the formation of hydrogen bonds, influencing solubility and boiling points. The spectral data obtained from IR, NMR, and MS studies provide valuable information on the functional groups present and the purity of the synthesized compounds . The crystallographic data, including unit cell dimensions and space group information, help in understanding the solid-state properties and stability of these compounds .

Wissenschaftliche Forschungsanwendungen

Synthesis of Heterocyclic Compounds

2-cyano-N-methylacetohydrazide serves as a versatile intermediate in the synthesis of various heterocyclic compounds due to its high reactivity and commercial availability. It has been utilized in the construction of novel heterocyclic compounds with promising anti-proliferative activity against human epithelial cell lines, such as breast (MCF-7) and liver (HepG2) cancer cells, without harming normal fibroblasts (Hekal, Ali & El‐Azm, 2020). Additionally, it is a key intermediate in the synthesis of novel dithiolane, thiophene, coumarin, and 2-pyridone derivatives, showing antimicrobial properties (Mahmoud, El‐Azm, Ali & Ali, 2017).

Applications in Dye-Sensitized Solar Cells (DSSCs)

This compound-based compounds have shown potential as organic dyes in dye-sensitized solar cells (DSSCs). These compounds, when used as sensitizers, exhibit efficient photovoltaic performance due to their optimized electronic structures, demonstrating a promising avenue for renewable energy technologies (Al‐Sehemi, Allami & Kalam, 2020).

Corrosion Inhibition

The compound has been identified as an effective corrosion inhibitor for metals like galvanized steel and stainless steel in acidic environments. It forms a protective layer on the metal surface, significantly reducing the corrosion rate and increasing the material's lifespan, important in industrial applications (Gaber, 2021).

Antimicrobial and Antitumor Properties

The versatility of this compound extends to the field of medicinal chemistry, where it's used to synthesize compounds with notable antimicrobial and antitumor activities. This includes the development of novel thiazole, pyridone, pyrazole, chromene, hydrazone derivatives, and more, serving as potential therapeutic agents (Darwish, Abdel Fattah, Attaby & Al-Shayea, 2014).

Safety and Hazards

Zukünftige Richtungen

Cyanoacetohydrazides, including 2-cyano-N-methylacetohydrazide, have been intensively investigated in recent years for their coordination ability, biological and medical activities, and promising properties for analytical applications . They are considered important precursors for heterocyclic synthesis . Future research may continue to explore their potential in evolving better chemotherapeutic agents .

Wirkmechanismus

Target of Action

2-cyano-N-methylacetohydrazide is a derivative of cyanoacetamide . Cyanoacetamide derivatives are considered one of the most important precursors for heterocyclic synthesis . They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .

Mode of Action

The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions . The compound’s interaction with its targets leads to the formation of various heterocyclic compounds .

Biochemical Pathways

Cyanoacetamide derivatives, including this compound, are known to be involved in the synthesis of a variety of heterocyclic compounds . These compounds can have diverse biological activities, which suggests that they may interact with multiple biochemical pathways .

Result of Action

The diverse biological activities reported for many derivatives of cyanoacetamide suggest that this compound may also have significant biological effects .

Eigenschaften

IUPAC Name |

2-cyano-N-methylacetohydrazide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N3O/c1-7(6)4(8)2-3-5/h2,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJRJDSITBTYELB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)CC#N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00380495 | |

| Record name | 2-cyano-N-methylacetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00380495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

89124-87-8 | |

| Record name | 2-cyano-N-methylacetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00380495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

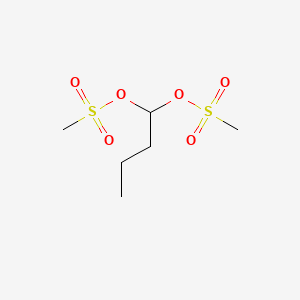

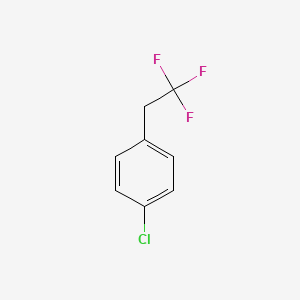

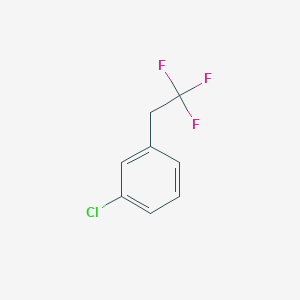

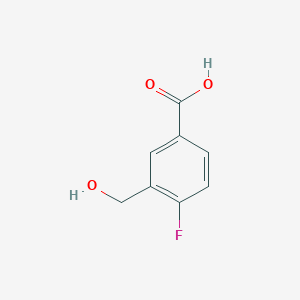

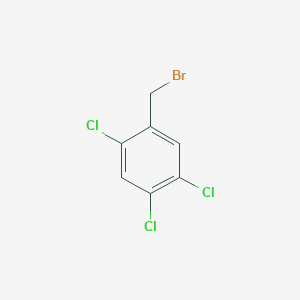

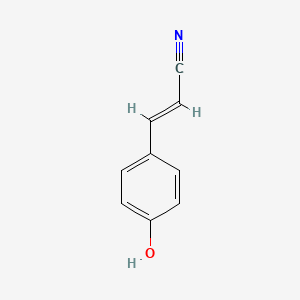

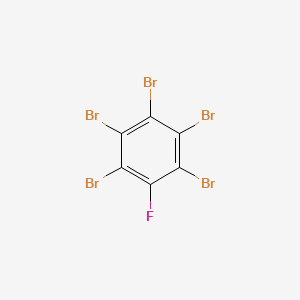

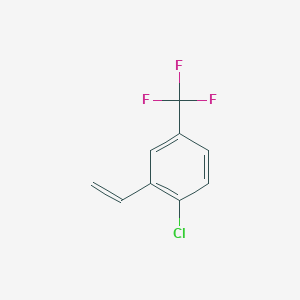

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

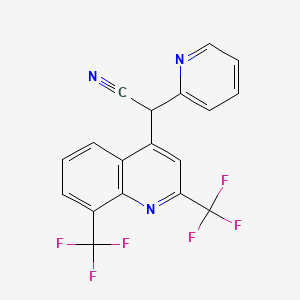

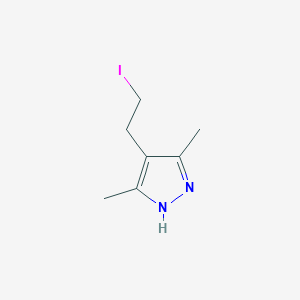

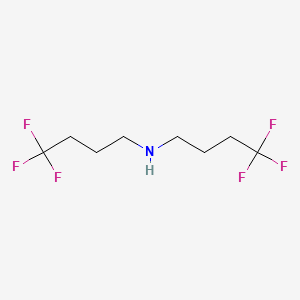

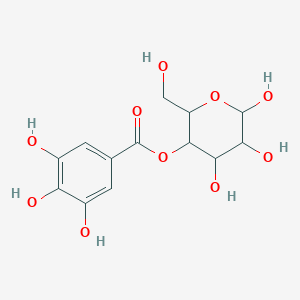

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.